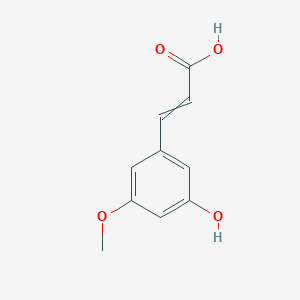
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by a phenylpropanoid structure with a hydroxyl group at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is known for its potential biological activities and is often studied for its antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes with malonic acid derivatives under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3-Hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics for its antioxidant properties
作用机制
The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Cinnamic Acid: 3-Phenylprop-2-enoic acid.
Sinapic Acid: 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct antioxidant and biological properties. Compared to ferulic acid and sinapic acid, it has a different hydroxyl and methoxy group arrangement, leading to variations in its reactivity and biological activity .
生物活性
3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid, commonly referred to as a derivative of ferulic acid, has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions. The compound features:
- Molecular Formula : C10H10O4
- Average Mass : 194.186 g/mol
- Functional Groups : Hydroxy (-OH), Methoxy (-OCH3), and a double bond in the prop-2-enoic acid moiety.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity is primarily attributed to the presence of the hydroxy and methoxy groups, which enhance electron donation capabilities.
Anticancer Effects
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (LNCaP) cancer cells. The compound induces cell cycle arrest and promotes apoptosis through mechanisms involving the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 50, 100 | Inhibition of proliferation |
| LNCaP | 50, 100 | Induction of apoptosis |
Anti-inflammatory Properties
The compound has been shown to reduce inflammation markers in cell cultures. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the NF-kB signaling pathway, which is crucial in inflammatory responses.
The biological activity of this compound is thought to involve several molecular mechanisms:
- Antioxidant Mechanism : The hydroxy group donates electrons to neutralize free radicals.
- Cell Cycle Regulation : The compound affects the expression of CDKs, leading to cell cycle arrest.
- Apoptosis Induction : It modulates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
Case Studies
- Case Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours, with flow cytometry analysis indicating an increase in early apoptotic cells.
- Prostate Cancer Study : In another study involving LNCaP cells, exposure to the compound led to a marked decrease in cell proliferation rates along with G1 phase arrest, highlighting its potential as a therapeutic agent against prostate cancer.
属性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13) |
InChI 键 |
VUPCHIRIDPAYAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















